molecular formula C28H21BrN4O B2661624 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide CAS No. 361160-50-1

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide

Cat. No.: B2661624
CAS No.: 361160-50-1
M. Wt: 509.407
InChI Key: NOWAYAOWDGQURI-UHFFFAOYSA-N
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Description

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide ( 361160-50-1) is a high-purity quinazoline derivative supplied with a minimum purity of 95%+ and a molecular weight of 509.41 g/mol. This compound features the molecular formula C 28 H 21 BrN 4 O and is provided for research applications under the catalog number CM687017. Quinazoline derivatives represent a significant class of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities . These compounds constitute the core structural motif in over 200 naturally occurring alkaloids and numerous pharmacologically active synthetic molecules . Researchers value this chemical class particularly for its well-documented anti-cancer potential, among other therapeutic properties . The structural architecture of this specific compound, featuring a 6-bromo-4-phenylquinazolin-2-yl moiety linked to a benzamide group, is characteristic of molecules investigated for targeted therapeutic applications. The primary research value of this compound lies in its potential as a key intermediate or active investigational agent in oncology research, specifically in the development of targeted cancer therapies . Quinazoline-based compounds have demonstrated significant promise in inhibiting critical biological pathways, including the hedgehog signaling pathway, which is implicated in various cancers such as medulloblastoma, glioblastoma, multiple myeloma, and carcinomas of the breast, prostate, lung, esophagus, and stomach . The strategic bromo substitution at the 6-position of the quinazoline ring may enhance binding affinity and selectivity toward specific molecular targets, while the benzamide component with a 4-methylphenyl group contributes to the compound's overall pharmacokinetic properties. This product is strictly intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and adhering to established laboratory safety protocols.

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWAYAOWDGQURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method is the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted quinazoline compounds.

Scientific Research Applications

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can effectively halt the growth of cancer cells and reduce inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazoline-Based Benzamides

(a) 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS: 332118-08-8)
  • Key Difference : Positional isomerism (meta-substituted benzamide vs. para-substituted in the target compound).
  • Impact: Altered steric and electronic interactions may influence binding affinity to targets like kinase enzymes. Both share identical molecular weight (509.4 g/mol) but differ in SMILES notation .
(b) 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16)
  • Key Features: Cyclopropylamino and trifluoromethylphenyl groups enhance metabolic stability and electron-withdrawing effects.
  • Synthesis : Suzuki coupling (yield: 71%) vs. the target compound’s nucleophilic substitution .

Bromo-Substituted Benzamides

(a) N-(2-Nitrophenyl)-4-bromo-benzamide
  • Structural Comparison : Nitro group introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound.
  • Crystallography : Asymmetric unit contains two molecules (A and B), highlighting packing differences influenced by substituents .
(b) N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3)
  • Functional Groups : Methoxy and bromophenyl substituents improve solubility but reduce lipophilicity (XLogP3 ~5 vs. 7 in the target compound).
  • Synthesis : Acid chloride coupling in THF/pyridine, a method adaptable to the target compound’s synthesis .

Halogenated and Fluorinated Analogs

(a) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Features : Multi-halogenation and trifluoromethyl groups enhance target affinity and metabolic resistance.
  • Synthesis : High yield (90%) via benzoyl chloride-amine coupling, a scalable method relevant to bromoquinazoline derivatives .
(b) N-(4-Methylphenyl)-3-chloro-4-methoxybenzamide (Compound 12)
  • Comparison : Chloro and methoxy groups balance lipophilicity and solubility, with TPSA ~80 Ų vs. 66.9 Ų in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents Synthetic Yield
Target Compound C₃₄H₂₅BrN₄O 509.4 7 66.9 Bromoquinazoline, 4-methylphenyl N/A
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide C₂₈H₂₁BrN₄O 509.4 7 66.9 Meta-benzamide substitution 71%
Compound 16 C₃₀H₂₄F₃N₄O 537.5 6.2 75.6 Cyclopropylamino, trifluoromethyl 71%
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide C₂₁H₁₇BrN₂O₃ 425.3 5.1 75.6 Methoxy, bromophenyl N/A
4-Bromo-N-(2-chloro-6-fluorophenyl)-...-benzamide C₁₆H₁₀BrClF₄NO₂ 437.6 4.8 65.4 Multi-halogen, trifluoropropoxy 90%

Research Findings and Implications

  • Positional Isomerism : Para-substitution in the target compound may offer better steric alignment with biological targets compared to meta-substituted analogs .
  • Synthetic Efficiency : Suzuki coupling and acid chloride methods (yields >70%) are preferred for scalable synthesis of quinazoline-benzamide hybrids .

Biological Activity

Introduction

The compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H20BrN3OC_{22}H_{20}BrN_3O, with a molecular weight of approximately 418.29 g/mol. The structure includes a quinazoline core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H20BrN3OC_{22}H_{20}BrN_3O
Molecular Weight418.29 g/mol
Density1.447 g/cm³
Boiling Point601.8 °C
Flash Point317.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways. By inhibiting these kinases, the compound disrupts essential cellular processes necessary for the growth and survival of cancer cells and viruses .

Key Mechanisms:

  • Kinase Inhibition : The quinazoline core is known to inhibit various kinases, which can lead to decreased proliferation of cancer cells.
  • Antiviral Activity : Preliminary studies suggest that similar quinazoline derivatives have shown antiviral effects by increasing intracellular levels of specific proteins that inhibit viral replication .

Anticancer Properties

Research indicates that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antiviral Effects

This compound may also demonstrate antiviral properties. Quinazoline derivatives have been reported to exert broad-spectrum antiviral effects against various viruses by enhancing the levels of antiviral proteins within host cells .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, the compound may exhibit anti-inflammatory properties. Quinazoline derivatives have been linked to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated several quinazoline derivatives, including those structurally similar to our compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM .
  • Antiviral Screening : In vitro studies on quinazoline derivatives showed promising results against Hepatitis B virus (HBV) and other viral infections. The mechanism was linked to the upregulation of APOBEC3G, a protein that inhibits viral replication .
  • Anti-inflammatory Studies : Research involving animal models demonstrated that certain quinazoline derivatives reduced markers of inflammation significantly compared to control groups, suggesting their potential utility in treating inflammatory disorders .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYieldReference
Quinazoline formationCl⁻ substitution with Br⁻ precursor60-70%
Amine couplingDMF, Et₃N, RT, 4h95%

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Answer:
A combination of techniques ensures accurate characterization:

  • 1H/13C NMR: Resolves aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 10.2–10.8 ppm) in DMSO-d₆ .
  • ESI-MS/HRMS: Confirms molecular weight (±2 ppm accuracy) .
  • X-ray crystallography: SHELXL refinement with Mo Kα radiation provides bond angles and crystal packing data .

Q. Table 2: Key Spectroscopic Parameters

TechniqueKey ParametersApplication
1H NMR400 MHz, DMSO-d₆Functional group analysis
X-raySHELXL, R-factor < 0.05Absolute configuration

How can researchers resolve contradictions in reported biological activity data across different studies?

Answer:
Discrepancies often arise from assay variability. Methodological solutions include:

  • Dose-response standardization: Use ≥3 biological replicates with EC₅₀/IC₅₀ curves .
  • Orthogonal assays: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • In vivo cross-validation: PET imaging in rhesus monkeys demonstrated specific mGluR1 binding for a fluorinated analog, highlighting the need for physiological relevance .

What computational methods are recommended for predicting pharmacokinetic properties and target interactions?

Answer:

  • Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) optimize geometry and electron density .
  • Molecular Docking: AutoDock Vina predicts binding modes to targets like kinase domains (e.g., RMSD < 2.0 Å) .
  • QSPR/QSAR: PubChem’s tools use 2,100+ descriptors (logP, PSA) to forecast solubility and bioavailability .

Q. Table 3: Computational Predictions

PropertyMethodPrediction Accuracy
logPQSPR±0.3 units
Binding affinityMolecular dockingRMSD < 2.0 Å

What structural modifications could enhance metabolic stability without compromising target affinity?

Answer:

  • Electron-withdrawing groups: Para-CF₃ substitution increases metabolic resistance (plasma t½ ↑3×) .
  • Steric shielding: Bulky substituents (e.g., tert-butyl) at meta positions reduce CYP450 oxidation .
  • Bioisosteric replacement: Replace methyl with trifluoromethyl to maintain lipophilicity (clogP ~3.5) .

How does the bromo substituent influence the compound’s reactivity and biological activity?

Answer:
The 6-bromo group:

  • Enhances electrophilicity: Facilitates Suzuki-Miyaura cross-coupling for further derivatization .
  • Modulates target binding: In quinazoline analogs, bromine increases kinase inhibition (IC₅₀ ↓40%) by forming halogen bonds with hinge regions .

What strategies improve solubility for in vivo testing?

Answer:

  • Co-solvent systems: Use DMSO:PBS (1:9 v/v) for aqueous formulations .
  • Prodrug design: Introduce phosphate esters at the benzamide moiety (aqueous solubility ↑10×) .
  • Nanoparticle encapsulation: PLGA-based NPs achieve sustained release (t½ > 24h) .

How can crystallography data (e.g., SHELX refinement) resolve stereochemical uncertainties?

Answer:

  • SHELXL refinement: Iterative least-squares minimization reduces R-factors (<0.05) for accurate electron density maps .
  • Twinned data handling: Use HKLF5 format in SHELXL to model pseudo-merohedral twinning .

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